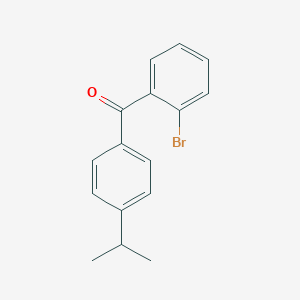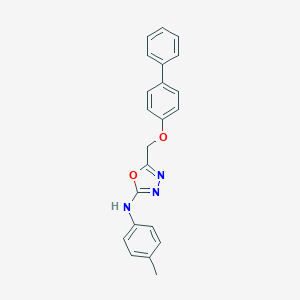
Kaempferol 3-(2Gal-apiosylrobinobioside)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kaempferol 3-(2Gal-apiosylrobinobioside) is a flavonoid compound that is found in various plants and has been extensively studied for its potential therapeutic properties. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of Kaempferol 3-(2Gal-apiosylrobinobioside) is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It also has antioxidant properties, which help to protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Kaempferol 3-(2Gal-apiosylrobinobioside) has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has the ability to induce cell cycle arrest and apoptosis, which are important mechanisms for the prevention and treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Kaempferol 3-(2Gal-apiosylrobinobioside) in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various diseases and conditions. However, one of the limitations is its availability, as it can be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of Kaempferol 3-(2Gal-apiosylrobinobioside). One of the areas of interest is its potential use in the treatment of cancer. It has been found to possess anticancer properties, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine its safety and potential side effects in humans.
Conclusion:
Kaempferol 3-(2Gal-apiosylrobinobioside) is a promising compound that has been extensively studied for its potential therapeutic properties. It possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its mechanism of action is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including its potential use in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of Kaempferol 3-(2Gal-apiosylrobinobioside) can be achieved through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the use of various reagents and catalysts to produce the compound. On the other hand, extraction from natural sources involves the isolation of the compound from plants that contain it, such as Gynura divaricata and Gynura procumbens.
Applications De Recherche Scientifique
Kaempferol 3-(2Gal-apiosylrobinobioside) has been extensively studied for its potential therapeutic properties. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make it a promising candidate for the development of new drugs and treatments for various diseases.
Propriétés
Numéro CAS |
132185-73-0 |
|---|---|
Nom du produit |
Kaempferol 3-(2Gal-apiosylrobinobioside) |
Formule moléculaire |
C32H38O19 |
Poids moléculaire |
726.6 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H38O19/c1-11-19(37)22(40)24(42)29(47-11)45-8-17-20(38)23(41)27(51-31-28(43)32(44,9-33)10-46-31)30(49-17)50-26-21(39)18-15(36)6-14(35)7-16(18)48-25(26)12-2-4-13(34)5-3-12/h2-7,11,17,19-20,22-24,27-31,33-38,40-44H,8-10H2,1H3/t11-,17+,19-,20-,22+,23-,24+,27+,28-,29+,30-,31-,32+/m0/s1 |
Clé InChI |
PXDYLXHBUIPSMK-MTLNCXRHSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(CO6)(CO)O)O)O)O)O)O)O |
Synonymes |
kaempferol 3-O-(apiofuranosyl-(1'''-2'')-rhamnopyranosyl-(1''''-6''))-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




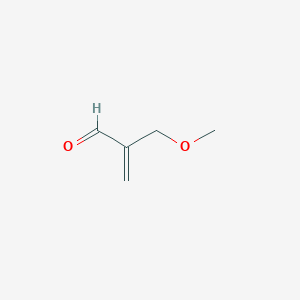
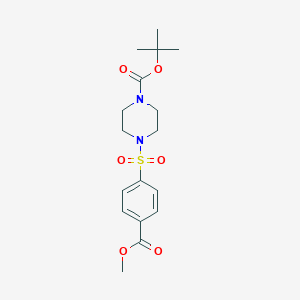
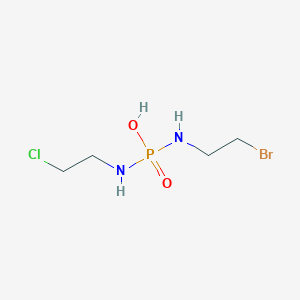
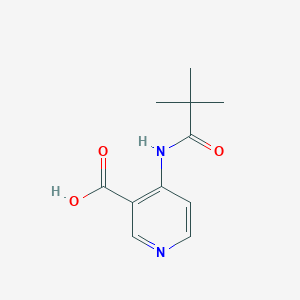
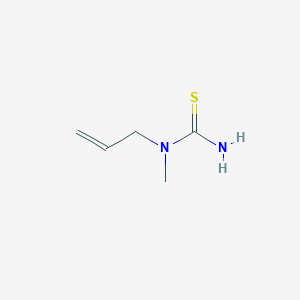
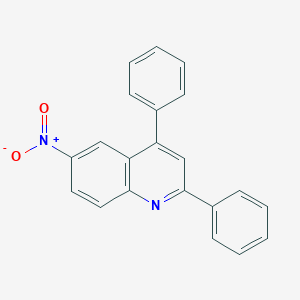
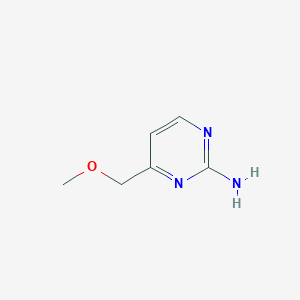
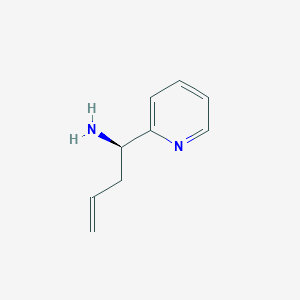
![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)


